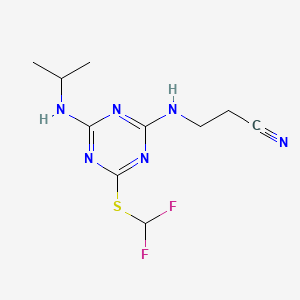
Diphenyl-lambda~2~-germane--trimethylsilyl (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl-lambda~2~-germane–trimethylsilyl (1/2) is an organogermanium compound that features both germanium and silicon atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-lambda~2~-germane–trimethylsilyl (1/2) typically involves the reaction of diphenylgermane with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Ph2GeH2+Me3SiCl→Ph2Ge(SiMe3)+HCl
where Ph represents a phenyl group and Me represents a methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl-lambda~2~-germane–trimethylsilyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Wissenschaftliche Forschungsanwendungen
Diphenyl-lambda~2~-germane–trimethylsilyl (1/2) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: The compound’s unique properties are being investigated for potential therapeutic uses.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism by which diphenyl-lambda~2~-germane–trimethylsilyl (1/2) exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, while the germanium atom can participate in various chemical reactions. The pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylgermane: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the germanium atom.
Tetramethylsilane: A silicon-based compound with similar chemical properties.
Uniqueness
Diphenyl-lambda~2~-germane–trimethylsilyl (1/2) is unique due to the presence of both germanium and silicon atoms, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
111655-78-8 |
|---|---|
Molekularformel |
C18H28GeSi2 |
Molekulargewicht |
373.2 g/mol |
InChI |
InChI=1S/C12H10Ge.2C3H9Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-4(2)3/h1-10H;2*1-3H3 |
InChI-Schlüssel |
GVCDCVBCRKDJSR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)C.C[Si](C)C.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)

![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
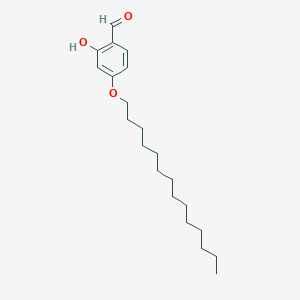
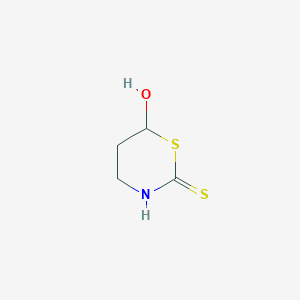
![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
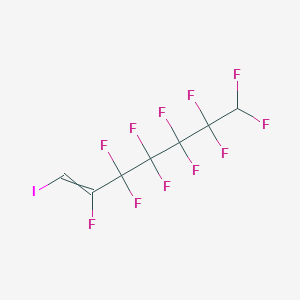
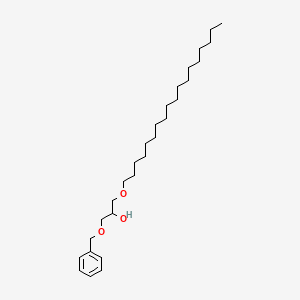
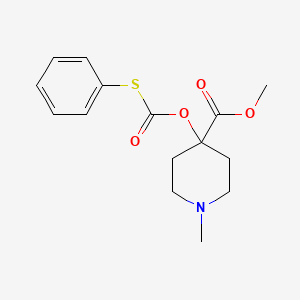
![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)
![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
![N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14329588.png)
